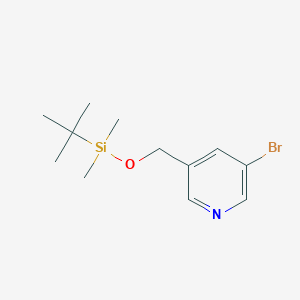

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

Overview

Description

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organosilicon compound that features a pyridine ring substituted with a bromine atom and a tert-butyldimethylsilyl-protected hydroxymethyl group

Mechanism of Action

Target of Action

It is known that this compound can introduce propanol functionality to many pharmaceuticals .

Mode of Action

It is known to act as an alkylating agent in the synthesis of various compounds .

Biochemical Pathways

It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .

Result of Action

As an alkylating agent, it likely contributes to the formation of various compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the following steps:

Bromination of Pyridine: The starting material, 3-hydroxymethylpyridine, is first brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 3-position of the pyridine ring.

Protection of Hydroxyl Group: The hydroxyl group is then protected by reacting the brominated pyridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Deprotection: The tert-butyldimethylsilyl group can be removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) to regenerate the free hydroxyl group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the tert-butyldimethylsilyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Deprotection: TBAF in tetrahydrofuran (THF) at room temperature.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Deprotection: Regeneration of 3-hydroxymethyl-5-bromopyridine.

Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.

Scientific Research Applications

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the design and synthesis of potential drug candidates due to its ability to introduce functional groups selectively.

Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.

Biological Studies: Acts as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-5-hydroxymethylpyridine: Lacks the tert-butyldimethylsilyl protection, making it more reactive but less stable.

3-Chloro-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.

3-Bromo-5-(((trimethylsilyl)oxy)methyl)pyridine: Uses a trimethylsilyl group for protection, which is less bulky and offers different steric effects.

Uniqueness

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to the combination of the bromine atom and the tert-butyldimethylsilyl-protected hydroxymethyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and various research applications.

Biological Activity

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (CAS No. 152351-91-2) is an organosilicon compound characterized by a pyridine ring with a bromine atom and a tert-butyldimethylsilyl-protected hydroxymethyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities.

Chemical Structure and Properties

The molecular structure of this compound is essential for understanding its biological activity. The presence of the bromine atom enhances its reactivity, while the tert-butyldimethylsilyl group provides stability and protection for the hydroxymethyl group.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Chemical Formula | C12H16BrNOSi |

| Molecular Weight | 303.24 g/mol |

| CAS Number | 152351-91-2 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

This compound functions primarily as an alkylating agent in organic synthesis. Its mechanism involves the introduction of propanol functionality into various pharmaceutical compounds, facilitating the formation of complex organic molecules.

Biochemical Pathways

The compound participates in several biochemical pathways, particularly in the synthesis of pharmaceuticals and agrochemicals. It acts as an intermediate, allowing for selective functionalization of target molecules.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry applications. Its ability to act as a probe or ligand in biochemical assays has been noted, making it valuable for studying enzyme activities and protein interactions.

Case Studies

- Medicinal Chemistry Applications : In a study focusing on the synthesis of pyridine derivatives, this compound was utilized to create various biologically active compounds, demonstrating its role as a versatile building block in drug development .

- Inhibition Studies : Preliminary studies have shown that compounds derived from this pyridine exhibit inhibitory activity against specific targets such as kinases, which are crucial in cancer therapy. For example, derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Comparison with Similar Compounds

The unique combination of bromine and tert-butyldimethylsilyl groups distinguishes this compound from similar pyridine derivatives.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 3-Bromo-5-hydroxymethylpyridine | Lacks silyl protection; more reactive |

| 3-Chloro-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine | Chlorine instead of bromine; different reactivity |

| 3-Bromo-5-(((trimethylsilyl)oxy)methyl)pyridine | Uses trimethylsilyl for protection; less bulky |

Properties

IUPAC Name |

(5-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFJTLMTULVTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621171 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152351-91-2 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.